Echinochrome A

antioxidant free radical scavenging DPPH assay

Procure authentic Echinochrome A to leverage its clinical-translational advantage as the active substance of Histochrome®. Its defined antioxidant metrics (IC50 7.0 µM DPPH, 2.3× more potent than Trolox) and a validated PBPK model ensure reproducible cardioprotection and radical-scavenging studies. Avoid uncharacterized naphthoquinone analogs that lack these benchmarks.

Molecular Formula C12H10O7
Molecular Weight 266.20 g/mol
CAS No. 517-82-8
Cat. No. B3426292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinochrome A
CAS517-82-8
Molecular FormulaC12H10O7
Molecular Weight266.20 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O
InChIInChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3
InChIKeyDNRFNICCPHGYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Echinochrome A (CAS 517-82-8): Overview for Scientific Procurement and Comparative Evaluation


Echinochrome A (Ech A; 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated 1,4-naphthoquinone pigment naturally abundant in sea urchins of the genus Scaphechinus and Echinometra [1]. With a molecular formula of C12H10O7 and molecular weight of 266.20 Da [2], Ech A is distinguished by its five phenolic hydroxyl groups and an ethyl substituent at C6, a structural motif that confers iron-chelating capacity and broad radical-scavenging activity [3]. The compound serves as the active pharmaceutical substance of Histochrome®, a cardioprotective and ophthalmic medication registered in the Russian pharmacopeia .

Echinochrome A Procurement: Why Generic Naphthoquinone Substitution Introduces Unacceptable Variability


The naphthoquinone pigment class comprises structurally diverse compounds including spinochromes A–E, echinamines, and etherified derivatives, each exhibiting distinct hydroxylation patterns, redox potentials, and biological target engagement profiles. Substituting Echinochrome A with a generic analog or related naphthoquinone without verification introduces quantifiable performance divergence. For instance, spinochrome E demonstrates markedly different enzymatic inhibition and antiaggregant behavior toward GAPDH compared with Ech A [1], while trimethoxyechinochrome A loses the iron-chelating activity central to Ech A's antioxidant mechanism [2]. Furthermore, substitution with Ech A monomethyl ethers reduces DPPH radical-scavenging potency by more than 50% relative to the parent compound [3]. These structural variations translate directly into functional disparity in experimental and therapeutic contexts.

Echinochrome A (CAS 517-82-8): Head-to-Head Comparative Evidence for Scientific Selection


Echinochrome A Demonstrates 2.3-Fold Superior DPPH Radical Scavenging Potency Versus Trolox and Its Own Monomethyl Ether Derivatives

In a comparative evaluation using DPPH and ABTS radical-scavenging assays, Echinochrome A (IC50 = 7.0 μM) exhibited 2.3-fold greater potency than Trolox (IC50 = 16.0 μM) and 2.1-fold greater potency than its own monomethyl ether derivatives (IC50 = 15.0 μM for both compounds 7 and 8). The Trolox equivalent (TE) values further substantiate this hierarchy: Ech A (TE = 3.41 mM) versus monomethyl ethers (TE = 2.35 mM) [1].

antioxidant free radical scavenging DPPH assay ABTS assay Trolox equivalent

Echinochrome A Ranks Intermediate in Broad Antioxidant Efficacy: Superior to Trolox and Ascorbic Acid but Inferior to Dihydroquercetin in Dual Chemiluminescence Systems

A comparative study evaluated antioxidant activity in two distinct chemiluminescence systems: AAPH–luminol and hemoglobin–H2O2–luminol. The test substances demonstrated the following rank order of antioxidant efficacy: dihydroquercetin > echinochrome A > Trolox > ascorbic acid [1]. This positions Ech A as superior to the widely used reference antioxidants Trolox and ascorbic acid while acknowledging the greater potency of the flavonoid dihydroquercetin under these specific assay conditions.

antioxidant ranking chemiluminescence radical-scavenging Trolox ascorbic acid dihydroquercetin

Echinochrome A Exhibits Intermediate Antiherpetic Efficacy: Superior to Oxolin but Inferior to Its Oxidation Product Dehydroechinochrome

In a comparative in vitro study assessing inhibition of HSV-1-induced plaque formation in Vero cells, the antiviral efficacy of three structurally related compounds followed a defined rank order: oxolin → echinochrome A → dehydroechinochrome (increasing efficacy) [1]. Echinochrome A demonstrated significant anti-HSV-1 activity, primarily mediated through direct effects on viral particles and virus–cell attachment, positioning it as intermediate in potency between the reference antiviral oxolin and its more potent oxidation product.

antiviral antiherpetic HSV-1 plaque reduction oxolin dehydroechinochrome

Echinochrome A Displays Linear Pharmacokinetic Disposition Without Predicted Tissue Accumulation, Enabling Predictable Dosing in Translational Studies

A physiologically-based pharmacokinetic (PBPK) model constructed using rat and human hepatic metabolic profiling data indicates that Echinochrome A undergoes elimination primarily via phase II hepatic metabolism (glucuronidation and methylation), producing four identified metabolites. Model simulations predict that Ech A exhibits linear disposition profiles without systemic or local tissue accumulation in clinical dosing scenarios [1]. This pharmacokinetic predictability contrasts with the unknown or poorly characterized ADME profiles of most naphthoquinone analogs.

pharmacokinetics PBPK modeling metabolic profiling bioavailability hepatic metabolism

Echinochrome A Is the Active Pharmaceutical Substance of Histochrome, a Registered Cardioprotective and Ophthalmic Drug with Documented Clinical Experience

Echinochrome A is the active pharmaceutical substance of Histochrome®, a drug registered in the Russian pharmacopeia for cardioprotective and ophthalmic applications [1]. Clinical investigations involving over 140 patients with cardiovascular disease have demonstrated that Ech A (as Histochrome®) effectively normalizes lipid metabolism, recovers antioxidant status, and reduces atherosclerotic inflammation [2]. This established clinical exposure provides a procurement differentiator: Echinochrome A is backed by human safety and efficacy data, whereas the majority of spinochromes and other naphthoquinone analogs remain confined to preclinical investigation.

clinical translation registered drug Histochrome cardioprotection ophthalmology pharmacopeial

Echinochrome A Prevents Diabetic Nephropathy via Dual Modulation of PKCι/p38 MAPK and AMPKα/NRF2/HO-1 Pathways in db/db Mice

In a 12-week study using db/db diabetic mice, Echinochrome A (administered as Histochrome® at 0.3 mL/kg/day, equivalent to 3 mg/kg/day Ech A, intraperitoneally) significantly improved glucose tolerance and reduced blood urea nitrogen (BUN) and serum creatinine levels without affecting body weight. Ech A decreased renal malondialdehyde (MDA) and lipid hydroperoxide levels while increasing ATP production, and histologically ameliorated renal fibrosis [1]. Mechanistically, Ech A suppressed oxidative stress and fibrosis through inhibition of PKCι/p38 MAPK signaling (downregulating p53, c-Jun phosphorylation, NOX4, and TGFβ1) while concurrently enhancing AMPK phosphorylation and NRF2/HO-1 signaling to improve mitochondrial function [1].

diabetic nephropathy mitochondrial function renal fibrosis PKC-iota AMPK NRF2 HO-1

Echinochrome A (CAS 517-82-8): Validated Application Scenarios Derived from Comparative Evidence


Cardiovascular and Metabolic Disease Research Requiring Clinically Validated Naphthoquinone

Based on the evidence that Echinochrome A is the active pharmaceutical substance of the registered drug Histochrome® with documented clinical normalization of lipid metabolism and antioxidant status in >140 cardiovascular disease patients [1], researchers conducting translational cardioprotection or atherosclerosis studies should prioritize Ech A over preclinical-only naphthoquinone analogs. This compound provides a direct bridge from benchtop mechanistic investigation to clinical relevance.

Free Radical Biology Studies Requiring Quantitatively Benchmarked Antioxidant Potency

For investigators designing radical-scavenging assays or oxidative stress models, Echinochrome A offers defined, comparative potency metrics: IC50 = 7.0 μM in DPPH/ABTS assays (2.3× more potent than Trolox) [2] and a rank-order intermediate between dihydroquercetin and Trolox/ascorbic acid in dual chemiluminescence systems [3]. These quantified benchmarks enable direct comparison of experimental outcomes against established reference antioxidants, a capability unavailable with uncharacterized naphthoquinone analogs.

Antiviral Discovery Programs Targeting HSV-1 with Validated Marine-Derived Scaffolds

Echinochrome A demonstrates defined intermediate antiherpetic efficacy (superior to oxolin; inferior to dehydroechinochrome) in HSV-1 plaque reduction assays [4]. This rank-order positioning provides a calibrated starting point for structure-activity relationship studies and combination therapy development. Researchers should procure authentic Echinochrome A rather than other spinochromes lacking validated antiviral data against this target virus.

Pharmacokinetic and ADME Modeling Studies Requiring a Well-Characterized Naphthoquinone Substrate

The availability of a validated physiologically-based pharmacokinetic (PBPK) model for Echinochrome A, incorporating identified phase II metabolic pathways (glucuronidation and methylation) and predicting linear disposition without tissue accumulation [5], makes Ech A uniquely suitable for pharmacokinetic investigations. This quantitative ADME characterization distinguishes it from the vast majority of marine naphthoquinones for which no such data exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinochrome A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.